4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione
Description
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused bicyclic structure with two ketone groups. The azido (-N₃) and methyl (-CH₃) substituents at the 4- and 2-positions, respectively, confer unique reactivity and physicochemical properties. Azido groups are highly reactive in click chemistry applications (e.g., Huisgen cycloaddition), while methyl groups influence steric and electronic effects.
Properties
CAS No. |
652133-69-2 |
|---|---|
Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4-azido-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6N4O2/c1-13-8(14)5-3-2-4-6(11-12-10)7(5)9(13)15/h2-4H,1H3 |
InChI Key |
RTXPOJDPYQVQKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-methyl-1H-isoindole-1,3(2H)-dione
Phthalic anhydride is reacted with methylamine to form 2-methylisoindoline-1,3-dione, followed by chlorination at the 4-position using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The chlorination proceeds via electrophilic aromatic substitution, with yields of 80–85% under reflux conditions in dichloromethane.
Diazotization-Azidation of 4-Amino Derivatives
This two-step method converts a 4-amino group to an azide via diazotization and subsequent displacement.
Synthesis of 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione
Nitration of 2-methylisoindoline-1,3-dione with fuming HNO₃ at 0°C yields 4-nitro derivatives, which are reduced to 4-amino using hydrogenation (H₂/Pd-C) or SnCl₂/HCl. Reduction efficiencies exceed 90% in ethanol at 50°C.
Diazotization and Azide Formation
The 4-amino compound is treated with sodium nitrite (NaNO₂) in HCl at 0–5°C to generate a diazonium salt, which reacts with NaN₃ to form the azide. Yields of 70–81% are achieved using tert-butyl nitrite (t-BuONO) as a nitrosating agent in acetonitrile.
Table 2: Diazotization-Azidation Conditions
| Nitrosating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaNO₂/HCl | H₂O | 0 | 65 |
| t-BuONO | CH₃CN | 25 | 78 |
| Isoamyl nitrite | EtOH | -10 | 72 |
Catalytic C–H Azidation
Direct functionalization via C–H bond activation offers a step-economical route.
TBADT-Catalyzed Azidation
Tetrabutylammonium decatungstate (TBADT) catalyzes C–H azidation under visible light (390 nm LED). A mixture of 4-acetamidobenzenesulfonyl azide and TBADT in acetone selectively azidates the 4-position of 2-methylisoindole-1,3-dione, yielding 62–76%.
Table 3: Catalytic Azidation Performance
| Catalyst Loading (mol%) | Light Source | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 390 nm LED | 20 | 68 |
| 2 | 390 nm LED | 12 | 72 |
| 5 | 390 nm LED | 6 | 76 |
Challenges and Comparative Analysis
- Regioselectivity : Diazotization-azidation ensures precise 4-position functionalization but requires handling unstable diazonium intermediates.
- Functional Group Tolerance : Ugi-azide reactions are limited by maleic anhydride’s reactivity, whereas C–H azidation accommodates diverse substituents.
- Scalability : Nucleophilic substitution is easily scalable, while TBADT-catalyzed methods require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products
Reduction: Formation of 2-methyl-1H-isoindole-1,3(2H)-dione
Cycloaddition: Formation of triazole derivatives
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the azidation of 2-methyl-1H-isoindole-1,3(2H)-dione using azide reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoindole derivatives, including 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione. Research indicates that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibition zones comparable to standard antibiotics like gentamicin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that isoindole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects across various human cancer cell lines. Notably, compounds derived from isoindoles have shown effectiveness against colorectal cancer (Caco-2) and colon cancer (HCT-116) cells . The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole structure can enhance its biological activity .
Antioxidant Activity
Another area of interest is the antioxidant capacity of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione. Compounds within this class have demonstrated free radical scavenging effects, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
Material Science Applications
Polymer Chemistry
In materials science, 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can be utilized in polymer chemistry for the development of photoresponsive materials. The azido group allows for photochemical reactions that can lead to cross-linking or functionalization of polymers upon exposure to UV light . This property is particularly useful in creating smart materials with tunable properties.
Drug Delivery Systems
The unique chemical properties of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various biomolecules can be exploited to design targeted delivery mechanisms for therapeutic agents .
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of isoindole derivatives, including 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione, and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and Leishmania tropica, outperforming traditional treatments .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of isoindole derivatives. The study demonstrated that these compounds could effectively inhibit cell proliferation in various cancer cell lines and induce cell cycle arrest and apoptosis . The findings support the potential use of these compounds as lead candidates for further drug development.
Mechanism of Action
The mechanism of action of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific reactions it undergoes. The azido group is highly reactive and can form covalent bonds with various molecular targets. In cycloaddition reactions, it forms stable triazole rings, which can be used to link different molecules together.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
2-Hydroxyindane-1,3-dione derivatives (e.g., 4d’ in ):
- Substituents : Hydroxyl (-OH) and cyclohexane-dione moieties.
- Planarity : The hydroxyindane-1,3-dione system in 4d’ is nearly planar (mean deviation: 0.076 Å), with intramolecular O–H⋯O hydrogen bonding stabilizing the conformation .
- Reactivity : The anion formed via charge delocalization over carbonyl groups enables participation in hydrogen-bonding networks, unlike the azido group in the target compound.
Spiro[isoquinoline-4,3'-[1,2,4]triazolidine]-diones (e.g., 5a, 5b in ): Substituents: Thioxo (-S) and aryl groups (e.g., phenyl, methoxyphenyl). Synthesis: Microwave irradiation significantly improves yields (88% for 5a vs. 55% via traditional heating) . Applications: The thioxo group enables sulfur-based reactivity, contrasting with the azido group’s role in cycloadditions.
Unsubstituted 1H-Isoindole-1,3(2H)-diones (e.g., 3a-h in ):
- Substituents : Varied aryl or alkyl groups introduced via anhydride precursors.
- Synthesis : Catalyst-free conditions under reflux or microwave yield 70–95% products .
Research Findings and Implications
- Spectroscopic Differentiation : IR and NMR spectra would show distinct azide (~2100 cm⁻¹) and methyl (δ ~1.5–2.0 ppm) signals absent in analogs.
Biological Activity
4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a derivative of isoindoline-1,3-dione, which has garnered attention due to its diverse biological activities. The presence of the azido group in this compound enhances its potential for bioconjugation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is characterized by the following features:
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- IUPAC Name : 4-Azido-2-methylisoindole-1,3-dione
Antioxidant Activity
Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antioxidant properties. The azido group in 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione may enhance these properties by facilitating interactions with reactive oxygen species (ROS). In vitro studies have shown that compounds with similar structures can scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related disorders .
Cholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Preliminary in silico studies suggest that 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione could act as a competitive inhibitor of these enzymes. For instance, related isoindoline derivatives have shown IC50 values ranging from 10 to 140 μM against AChE . This suggests a potential mechanism for enhancing cholinergic signaling in neurodegenerative conditions.
Interaction with Biological Targets
The biological activity of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can be attributed to its ability to interact with various biological targets:
- Monoamine Oxidase B (MAO-B) : Similar compounds have demonstrated binding affinities to MAO-B, which plays a crucial role in the metabolism of neurotransmitters. The azido group may facilitate binding through electrostatic interactions .
- Cyclooxygenase (COX) Enzymes : The compound's structure suggests potential anti-inflammatory activity through COX inhibition. Isoindoline derivatives have been shown to modulate inflammatory pathways by inhibiting COX enzymes .
- Nuclear Factor Kappa B (NF-kB) : The interaction with NF-kB may influence inflammatory responses and cell survival pathways, providing another avenue for its therapeutic application .
In Vitro Studies
A series of studies have explored the biological activity of isoindoline derivatives, including 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione:
| Compound | Target Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-Azido-2-methyl... | AChE | TBD | Competitive Inhibition |
| Similar Derivative | BuChE | TBD | Competitive Inhibition |
| Related Compound | MAO-B | TBD | Binding Interaction |
Note: TBD = To Be Determined
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profiles of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione. Current literature emphasizes the necessity for comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
